

Unlocking Synthetic Versatility: A Technical Guide to 1,5-Dibromoocetane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dibromoocetane

Cat. No.: B14700709

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

1,5-Dibromoocetane, a bifunctional organobromine compound, presents a versatile scaffold for a wide array of chemical transformations. Its unique structural feature, with bromine atoms positioned at the 1 and 5 carbons of an eight-carbon chain, allows for a range of intra- and intermolecular reactions, making it a valuable building block in organic synthesis, polymer chemistry, and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of **1,5-dibromoocetane**, including detailed experimental protocols and explorations of its role in constructing complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **1,5-dibromoocetane** is crucial for its effective application in research and development. The following table summarizes key quantitative data for this compound.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ Br ₂	[1]
Molecular Weight	272.02 g/mol	[1]
CAS Number	17912-17-3	[2]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	Not explicitly available	
Melting Point	Not explicitly available	
Density	Not explicitly available	
Solubility	Insoluble in water; Soluble in organic solvents such as benzene, chloroform, ether, and alcohol.	[2]
LogP (Octanol-Water Partition Coefficient)	4.1	[1]

Synthesis of 1,5-Dibromoocane

While a specific, detailed experimental protocol for the synthesis of **1,5-dibromoocane** is not readily available in the reviewed literature, a general and adaptable method can be derived from the synthesis of analogous α,ω -dibromoalkanes, such as 1,5-dibromopentane, from the corresponding diol.[3]

General Experimental Protocol: Synthesis from 1,5-Octanediol

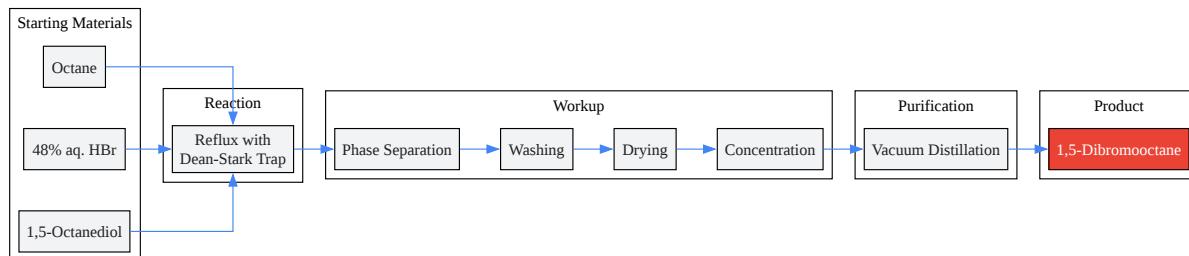
This procedure is adapted from the synthesis of 1,5-dibromopentane and should be optimized for **1,5-dibromoocane**.

Materials:

- 1,5-Octanediol

- 48% aqueous hydrobromic acid (HBr)
- Octane
- Anhydrous sodium sulfate or magnesium sulfate
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)

Equipment:


- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1,5-octanediol (1.0 eq), 48% aqueous hydrobromic acid (approximately 3 equivalents per hydroxyl group), and octane (as a solvent).
- Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with octane.
- Continue the reaction until the theoretical amount of water is collected, indicating the completion of the dibromination.
- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

- Separate the organic layer (octane) from the aqueous layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the octane.
- The crude **1,5-dibromooctane** can be purified by vacuum distillation.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1,5-dibromooctane**.

Potential Research Areas and Applications

The reactivity of the two bromine atoms in **1,5-dibromooctane** opens up numerous possibilities for its use as a versatile building block in various fields of chemical research.

Organic Synthesis: Building Complex Molecules

1,5-Dibromoocetane can serve as a precursor for a variety of organic transformations, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents.

- Synthesis of Heterocyclic Compounds: Intramolecular cyclization reactions using **1,5-dibromoocetane** with appropriate nucleophiles can lead to the formation of substituted piperidines and other nitrogen- or oxygen-containing heterocycles. These structural motifs are prevalent in many biologically active molecules.[4]

General Experimental Protocol: Synthesis of N-Substituted Piperidines

Materials:

- **1,5-Dibromoocetane**
- Primary amine (e.g., benzylamine)
- Base (e.g., potassium carbonate)
- Solvent (e.g., acetonitrile or DMF)

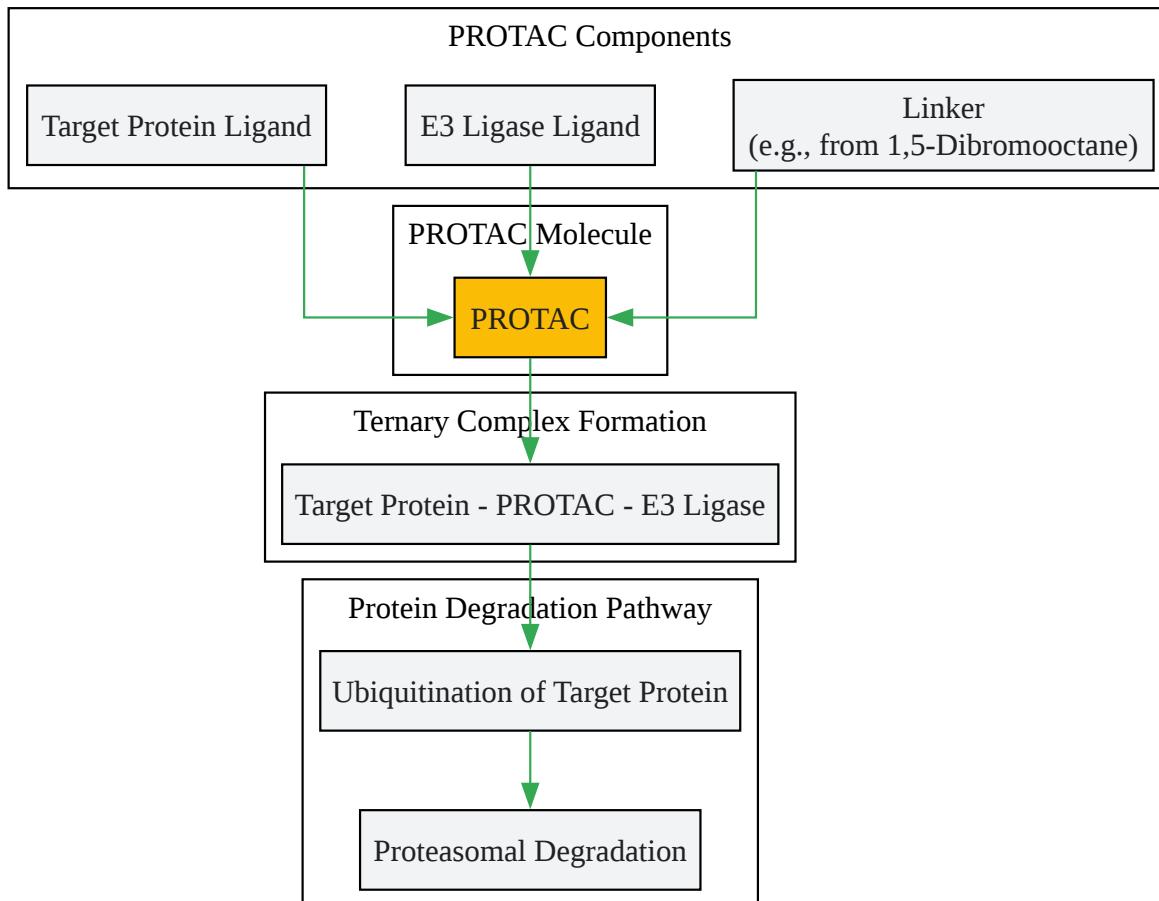
Procedure:

- In a round-bottom flask, dissolve the primary amine (1.0 eq) and the base (2.2 eq) in the chosen solvent.
- Add **1,5-dibromoocetane** (1.0 eq) to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography.
- Formation of Grignard Reagents: The reaction of **1,5-dibromoocetane** with magnesium metal can potentially form a di-Grignard reagent. This highly reactive intermediate can then be

used in reactions with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to create new carbon-carbon bonds and introduce functional groups.

Polymer Chemistry: Crafting Novel Materials

The bifunctional nature of **1,5-dibromoocetane** makes it a suitable candidate for use in polymer synthesis, both as a monomer and as an initiator.


- Polycondensation Reactions: **1,5-Dibromoocetane** can undergo polycondensation reactions with difunctional nucleophiles, such as diamines or diols, to form polyesters or polyamides. The length and flexibility of the octane chain will influence the physical properties of the resulting polymer.
- Atom Transfer Radical Polymerization (ATRP): While not a conventional initiator, **1,5-dibromoocetane** could potentially be used to synthesize telechelic polymers or as a chain extender in ATRP. Further research is needed to explore its efficacy in controlled radical polymerization techniques.^[5]

Drug Development: Designing Targeted Therapeutics

The octane chain of **1,5-dibromoocetane** can act as a flexible linker to connect two different molecular entities, a strategy commonly employed in drug design.

- Linker for Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The length and composition of the linker are critical for the efficacy of the PROTAC. Alkyl chains, such as the one in **1,5-dibromoocetane**, are commonly used as linkers in PROTAC design.

Logical Relationship in PROTAC Design:

[Click to download full resolution via product page](#)

Caption: Role of a linker in PROTAC-mediated protein degradation.

- **Synthesis of Bioactive Molecules:** The introduction of an eight-carbon chain via **1,5-dibromoocetane** can be a key step in the synthesis of various bioactive molecules. The lipophilicity and conformational flexibility imparted by the octane linker can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Safety Information

1,5-Dibromoocetane is expected to be a hazardous chemical. While a specific Safety Data Sheet (SDS) is not readily available in the search results, based on analogous compounds, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1,5-Dibromoocetane is a versatile chemical intermediate with significant potential in diverse areas of chemical research. Its bifunctional nature allows for the construction of a wide range of molecular architectures, from heterocyclic compounds to polymers and complex drug molecules. The experimental protocols and research avenues outlined in this guide are intended to serve as a starting point for researchers and scientists to explore the full synthetic potential of this valuable building block. Further investigation into its specific reaction kinetics, optimization of synthetic protocols, and exploration of its biological activities will undoubtedly uncover new and exciting applications for **1,5-dibromoocetane** in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,5-Dibromoocetane | C8H16Br2 | CID 12471111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1,5-Dibromoocetane | 17912-17-3 [smolecule.com]
- 3. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unlocking Synthetic Versatility: A Technical Guide to 1,5-Dibromoocetane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14700709#potential-research-areas-involving-1-5-dibromoocetane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com